3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core, substituted at position 3 with a 2-oxoethyl group linked to an azetidine ring. The azetidine is further functionalized with a sulfonyl group attached to a 1-methyl-1H-imidazol-2-yl moiety.
Properties
IUPAC Name |
3-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-20-7-6-18-17(20)27(25,26)12-8-21(9-12)15(23)10-22-11-19-14-5-3-2-4-13(14)16(22)24/h2-7,11-12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYMPOAPQBDREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine, followed by coupling with a quinazolinone derivative under controlled conditions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroquinazolinones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the quinazolinone core can interact with various proteins, modulating their function. These interactions can lead to the inhibition of specific pathways involved in disease processes .
Comparison with Similar Compounds
Core Modifications and Substituent Analysis
The table below highlights key structural differences between the target compound and its analogs:
Functional Group Impact
- Sulfonyl vs. This could influence binding affinity in biological targets.
- Azetidine vs.
- Methylated Imidazole: The 1-methyl group on the imidazole may reduce susceptibility to oxidative metabolism compared to non-methylated imidazoles (e.g., in ).
Biological Activity
The compound 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that combines structural elements known for their biological activity. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse scholarly sources.
Synthesis
The synthesis of quinazoline derivatives typically involves the reaction of various amines and isothiocyanates. For this specific compound, the synthetic route may include the following steps:
-
Formation of the Quinazoline Core :
- The initial step involves the condensation of an appropriate amine with a carbonyl compound to form the quinazoline structure.
-
Introduction of Imidazole and Sulfonyl Groups :
- The imidazole moiety can be introduced through a nucleophilic substitution reaction involving an azetidine derivative, followed by sulfonylation to yield the desired sulfonamide.
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Final Modifications :
- Additional functional groups may be added via standard organic reactions such as alkylation or acylation to achieve the final structure.
Antimicrobial Properties
Research indicates that compounds containing both quinazoline and imidazole fragments exhibit significant antimicrobial and antifungal activities. A study demonstrated that derivatives of quinazoline with imidazole substitutions showed promising results against various microbial strains, suggesting potential applications in treating infections .
Antitumor Activity
The biological evaluation of similar compounds has also revealed their capacity to inhibit tumor growth. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines, including ovarian carcinoma . The mechanism often involves interference with cell signaling pathways critical for tumor proliferation, such as the PI3K/AKT/mTOR pathway .
Enzyme Inhibition
Another important aspect of biological activity is enzyme inhibition. Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .
Case Studies
| Study | Compound | Activity | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|---|
| 1 | Quinazoline-Imidazole Derivative | Antimicrobial | E. coli | 15 µg/mL |
| 2 | Similar Quinazoline Compound | Antitumor | A2780 (Ovarian) | 20 µM |
| 3 | Imidazole-based Compound | Enzyme Inhibition | PI3K Enzyme Assay | IC50: 30 nM |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Cell Cycle Arrest : Many quinazoline derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Inhibition of Protein Kinases : By targeting specific kinases involved in signaling pathways, these compounds can effectively disrupt tumor growth and survival mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
